molecular formula C17H36N2O2 B7824231 Lapao

Lapao

Cat. No.: B7824231
M. Wt: 300.5 g/mol
InChI Key: RFHSGBFHVGQXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauramidopropylamine oxide, commonly referred to as Lapao, is an amphoteric surfactant. It is known for its ability to act as both a non-ionic and cationic surfactant depending on the pH of the solution. This compound is widely used in various personal care and cleaning products due to its excellent foaming, thickening, and conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauramidopropylamine oxide is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine, followed by oxidation. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of lauramidopropylamine oxide involves large-scale reactors where the amidation and oxidation reactions are carried out under controlled conditions. The process ensures high purity and yield of the final product. The compound is then purified and formulated into various products .

Chemical Reactions Analysis

Types of Reactions

Lauramidopropylamine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is lauramidopropylamine oxide. Depending on the reaction conditions, other by-products may include unreacted lauric acid, 3-dimethylaminopropylamine, and various oxidation or reduction intermediates .

Scientific Research Applications

Lauramidopropylamine oxide has a wide range of applications in scientific research:

Mechanism of Action

Lauramidopropylamine oxide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, spreading, and emulsification. The compound interacts with both hydrophilic and hydrophobic molecules, making it effective in cleaning and conditioning applications. Its amphoteric nature allows it to function effectively across a wide range of pH levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauramidopropylamine oxide stands out due to its excellent balance of foaming, thickening, and conditioning properties. Its ability to function effectively across a wide range of pH levels makes it highly versatile in various formulations. Additionally, its gentle nature makes it suitable for use in products designed for sensitive skin and hair .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1-oxododecan-1-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)19(21)16-13-15-18(2)3/h19H,4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHSGBFHVGQXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[NH+](CCCN(C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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